rac-(1R,2R)-1-ethyl-2-methylcyclopentane, trans
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Overview
Description
Rac-(1R,2R)-1-ethyl-2-methylcyclopentane, trans, is a chiral cyclopentane derivative. This compound is characterized by its unique stereochemistry, where the ethyl and methyl groups are positioned trans to each other on the cyclopentane ring. The compound is racemic, meaning it contains equal amounts of both enantiomers, (1R,2R) and (1S,2S).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-1-ethyl-2-methylcyclopentane, trans, typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 1-ethyl-2-methylcyclopentene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out at room temperature and atmospheric pressure to ensure the trans configuration of the product.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the racemic mixture can be achieved through fractional distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Rac-(1R,2R)-1-ethyl-2-methylcyclopentane, trans, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, although this is less common due to its already saturated nature.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopentane ring, leading to the formation of halo derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or nickel catalysts.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of 1-ethyl-2-methylcyclopentanone or 1-ethyl-2-methylcyclopentanol.
Reduction: Further hydrogenation products, though rare.
Substitution: Formation of 1-ethyl-2-methyl-3-chlorocyclopentane or similar halo derivatives.
Scientific Research Applications
Rac-(1R,2R)-1-ethyl-2-methylcyclopentane, trans, finds applications in various fields:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of chiral recognition.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-1-ethyl-2-methylcyclopentane, trans, depends on its specific application. In biological systems, the compound may interact with chiral receptors or enzymes, leading to stereospecific effects. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids that recognize the specific stereochemistry of the compound.
Comparison with Similar Compounds
Similar Compounds
- Rac-(1R,2R)-2-methylcyclobutylmethanol, trans
- Rac-(1R,2R)-2-ethoxycyclohexan-1-ol, trans
- Rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans
Uniqueness
Rac-(1R,2R)-1-ethyl-2-methylcyclopentane, trans, is unique due to its specific trans configuration and the presence of both ethyl and methyl groups on the cyclopentane ring. This distinct stereochemistry can lead to unique interactions in chemical and biological systems, making it valuable for research and industrial applications.
Properties
CAS No. |
930-90-5 |
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Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
(1R,2R)-1-ethyl-2-methylcyclopentane |
InChI |
InChI=1S/C8H16/c1-3-8-6-4-5-7(8)2/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
BSKOLJVTLRLTHE-HTQZYQBOSA-N |
Isomeric SMILES |
CC[C@@H]1CCC[C@H]1C |
Canonical SMILES |
CCC1CCCC1C |
Purity |
95 |
Origin of Product |
United States |
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